molecular formula C17H15FN4O3S B2364217 3-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021137-39-2

3-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2364217
CAS RN: 1021137-39-2
M. Wt: 374.39
InChI Key: PDXMEYIMPXPLCU-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications

Selective fluorodesulfurization of benzo- and pyrido-oxazine derivatives has been successfully carried out, providing a method for the synthesis of monofluorinated products. This technique is crucial for developing molecules with specific fluorine substitutions, which can significantly alter their physical, chemical, and biological properties (B. Yin, S. Inagi, T. Fuchigami, 2010).

Pharmacological Research

Several studies have synthesized and evaluated sulfonamide derivatives for their antimicrobial and anticancer activities. For instance, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard showed potent antitumor agents with low toxicity, indicating the potential of sulfonamide as a parent compound for developing new anticancer medications (Z. Huang, Z. Lin, J. Huang, 2001).

Material Science and Imaging

Compounds with fluorine and sulfonamide functionalities have been used in material science and imaging. For example, fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives have been prepared as hypoglycemic agents, showcasing the role of these compounds in developing new materials with potential biomedical applications (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).

properties

IUPAC Name

3-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c18-14-4-1-5-15(11-14)26(24,25)20-9-10-22-17(23)7-6-16(21-22)13-3-2-8-19-12-13/h1-8,11-12,20H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMEYIMPXPLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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